Mycobacterium tuberculosis Pantothenate Synthetase Engagement: Class-Level Benchmarking Against the Samala 2016 Series
The compound is annotated as an inhibitor of Mycobacterium tuberculosis pantothenate synthetase (PS) . While direct IC₅₀ or Kᵢ data for CAS 881968-97-4 are not publicly reported in a peer-reviewed source, the Samala 2016 series provides a rigorous class benchmark: the most potent imidazo[2,1-b]thiazole-based PS inhibitor in that study (compound 5bc, a benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide) achieved an IC₅₀ of 0.53 ± 0.13 μM against MTB PS, with a corresponding MIC of 3.53 μM against replicating M. tuberculosis H37Rv [1]. This establishes the imidazo[2,1-b]thiazole PS pharmacophore as capable of sub-micromolar target engagement. The 4-fluorophenyl substitution at C6 in the target compound is structurally analogous to the C6 aryl motif present in the most active congeners of the Samala series, where electron-withdrawing substituents correlated with enhanced PS inhibition [1].
| Evidence Dimension | Mycobacterium tuberculosis pantothenate synthetase (PS) inhibition |
|---|---|
| Target Compound Data | Not publicly available in peer-reviewed literature; annotated as PS inhibitor in vendor records |
| Comparator Or Baseline | Samala 2016 compound 5bc: IC₅₀ = 0.53 ± 0.13 μM (MTB PS); MIC = 3.53 μM (M. tuberculosis H37Rv) |
| Quantified Difference | Unavailable; class benchmark indicates sub-μM PS inhibition is achievable within this chemotype |
| Conditions | In vitro enzyme inhibition assay; M. tuberculosis H37Rv replicating culture |
Why This Matters
Procurement for tuberculosis target-based screening requires confidence that the scaffold engages PS; the class-level data supports this expectation, but absence of direct potency data necessitates in-house profiling against the Samala benchmark compound 5bc.
- [1] Samala, G. et al. Bioorg. Med. Chem. 2016, 24 (6), 1298–1307. DOI: 10.1016/j.bmc.2016.01.059 View Source
